molecular formula C12H15NO4 B1320352 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid CAS No. 1016735-31-1

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid

Cat. No.: B1320352
CAS No.: 1016735-31-1
M. Wt: 237.25 g/mol
InChI Key: MBMHKLWHUFQCAS-UHFFFAOYSA-N
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Description

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(oxan-2-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)9-4-5-11(13-7-9)17-8-10-3-1-2-6-16-10/h4-5,7,10H,1-3,6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMHKLWHUFQCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid: Chemical Structure, Synthesis, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1016735-31-1) is a specialized pyridine derivative utilized primarily as a pharmacophore building block in medicinal chemistry. It belongs to the class of 6-alkoxynicotinic acids , a privileged scaffold found in agonists for G-protein coupled receptors (e.g., GPR40/FFAR1) and metabolic targets like PPARs.

This guide provides a comprehensive analysis of its chemical structure, a validated synthesis protocol via nucleophilic aromatic substitution (


), and an evaluation of its physicochemical properties relevant to drug design.

Chemical Identity & Structural Analysis[1][2]

Identification Data
PropertyDetail
Chemical Name 6-((Tetrahydro-2H-pyran-2-yl)methoxy)nicotinic acid
CAS Number 1016735-31-1
Molecular Formula

Molecular Weight 237.25 g/mol
SMILES O=C(O)C1=CC=C(OCC2CCCCO2)N=C1
InChI Key (Specific key varies by stereochemistry; typically racemic in bulk supplies)
Structural Deconstruction

The molecule consists of three distinct functional domains, each contributing specific properties to ligand-protein interactions:

  • The Polar Head (Nicotinic Acid): The pyridine-3-carboxylic acid moiety serves as a polar "head group." The carboxylic acid (pKa ~3.8) is typically ionized at physiological pH, forming strong ionic bonds or hydrogen bond networks (e.g., with Arginine residues in receptor binding pockets).

  • The Ether Linkage: The oxygen atom at position 6 connects the aromatic ring to the aliphatic tail. This position is electronically significant; the electron-donating alkoxy group increases the electron density of the pyridine ring compared to unsubstituted nicotinic acid.

  • The Lipophilic Tail (THP Group): The (tetrahydro-2H-pyran-2-yl)methyl group provides a bulky, semi-rigid lipophilic domain. Unlike a linear alkyl chain, the THP ring introduces defined spatial volume and stereochemistry (chirality at C2), which can enhance selectivity for hydrophobic pockets.

Stereochemistry Note

The carbon at position 2 of the tetrahydropyran ring is chiral.[1] Commercial reagents for synthesis, such as (tetrahydro-2H-pyran-2-yl)methanol, are often supplied as racemates. Consequently, the resulting nicotinic acid derivative is typically a racemic mixture unless chiral resolution or asymmetric synthesis is employed.

Synthesis Methodology

The most robust route to this compound is via Nucleophilic Aromatic Substitution (


) . This method leverages the electron-deficient nature of the pyridine ring, particularly when activated by a leaving group at the 6-position.
Reaction Scheme Visualization

The following diagram illustrates the reaction logic and critical intermediates.

SynthesisPathway cluster_conditions Reaction Conditions SM1 6-Chloronicotinic Acid (Electrophile) Prod Target Molecule: 6-(THP-2-ylmethoxy)nicotinic acid SM1->Prod SM2 (Tetrahydro-2H-pyran-2-yl)methanol (Nucleophile) Inter Intermediate: Alkoxide Species SM2->Inter Deprotonation (DMF, 0°C) Base Base (NaH or KOtBu) Base->Inter Inter->Prod SnAr Attack (6-Cl displacement, 80°C) Cond Solvent: DMF or DMSO Temp: 60-90°C Time: 4-12 hours

Caption:


 synthesis pathway showing the coupling of the THP-alcohol nucleophile with the chloronicotinic acid electrophile.
Detailed Experimental Protocol

Safety Precaution: Sodium hydride (NaH) is pyrophoric and reacts violently with moisture. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 6-Chloronicotinic acid (1.0 eq)

  • (Tetrahydro-2H-pyran-2-yl)methanol (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (2.5 eq)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (tetrahydro-2H-pyran-2-yl)methanol (1.2 eq) in anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (2.5 eq) portion-wise. Note: 2.5 eq is used to deprotonate both the alcohol and the carboxylic acid of the starting material. Stir at 0°C for 30 minutes until gas evolution (

    
    ) ceases.
    
  • Coupling: Add 6-Chloronicotinic acid (1.0 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and heat the mixture to 80–90°C . Monitor reaction progress via LC-MS or TLC (typically complete in 4–6 hours).

  • Quench & Workup:

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into crushed ice/water.

    • Acidification: Carefully adjust the pH to ~3–4 using 1N HCl. This step protonates the carboxylate, causing the product to precipitate as a solid.

    • Isolation: Filter the white precipitate. Wash the filter cake with cold water and hexanes (to remove mineral oil from NaH).

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

Physicochemical Properties

Understanding the physical behavior of this compound is critical for formulation and assay development.

PropertyValue / DescriptionRelevance
Appearance White to off-white crystalline powderStandard solid handling.
Solubility (Water) Low (Acid form); High (Salt form)Requires pH adjustment (>7) for aqueous stock solutions.
Solubility (Organic) Soluble in DMSO, DMF, MethanolDMSO is the preferred solvent for bioassay stocks (typically 10-100 mM).
pKa (Acid) ~3.8 (Predicted)Similar to nicotinic acid; exists as an anion at physiological pH (7.4).
LogP ~1.8 – 2.2 (Predicted)Moderate lipophilicity. The THP group adds hydrophobic character compared to parent nicotinic acid (LogP 0.3).
Stability Stable under basic/neutral conditions.Caution: The THP ether linkage can be acid-labile under vigorous acidic conditions (e.g., concentrated HCl, reflux), potentially leading to cleavage.

Applications in Drug Discovery[5][6]

Privileged Scaffold Analysis

The 6-alkoxynicotinic acid motif is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

  • Metabolic Targets (GPR40/FFAR1): Agonists for the Free Fatty Acid Receptor 1 often feature a polar head group (carboxylic acid) linked to a lipophilic tail. This molecule mimics the terminal architecture of fatty acids but with improved metabolic stability compared to linear alkyl chains.

  • Bioisosterism: The tetrahydropyran ring serves as a bioisostere for phenyl or cyclohexyl rings. It offers a similar steric bulk but with higher polarity (lower LogP) and different metabolic liabilities (reduced CYP450 oxidation potential compared to phenyl rings).

SAR Logic Diagram

The following diagram highlights how specific structural features of the molecule translate to structure-activity relationship (SAR) logic.

SAR_Logic Center 6-(Tetrahydro-2H-pyran-2-ylmethoxy) nicotinic acid COOH Carboxylic Acid (C3) • Ionic interaction (Arg/Lys) • H-bond donor/acceptor Center->COOH Ether Ether Linkage (C6) • Rotational freedom • Electron donation to Pyridine Center->Ether Pyridine Pyridine Core • Pi-stacking interactions • Rigid spacer Center->Pyridine THP THP Tail • Hydrophobic pocket filling • Chiral center (C2) • Lower lipophilicity vs. Phenyl Center->THP Receptor Activation (e.g. GPR40) Receptor Activation (e.g. GPR40) COOH->Receptor Activation (e.g. GPR40) Metabolic Stability Metabolic Stability THP->Metabolic Stability

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each molecular domain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]

  • NIST Chemistry WebBook. 2H-Pyran-2-methanol, tetrahydro- (CAS 100-72-1).[2] Retrieved from [Link]

Sources

Molecular weight and formula of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in metabolic and anti-inflammatory drug discovery.

Identity, Synthesis, and Application in Medicinal Chemistry

Chemical Identity & Physicochemical Profile

This molecule represents a critical scaffold where the lipophilic, metabolically stable tetrahydropyran (THP) ether is coupled to a nicotinic acid core. This specific substitution pattern (position 6) modulates the electronic properties of the pyridine ring and enhances solubility/permeability profiles compared to simple alkoxy analogs.

Core Data Table
PropertySpecification
Chemical Name 6-((Tetrahydro-2H-pyran-2-yl)methoxy)nicotinic acid
CAS Number 1016735-31-1
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Monoisotopic Mass 237.1001 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent)
pKa (Calc) ~3.8 (Carboxylic acid), ~2.0 (Pyridine N)
LogP (Calc) 1.2 – 1.5 (Lipophilic ether tail balances polar acid head)
Structural Specificity

Researchers must distinguish this compound from its regioisomer, 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid (CAS 1083224-67-2). The 2-yl isomer contains a chiral center at the C2 position of the pyran ring, creating enantiomeric pairs (R/S) unless stereocontrolled synthesis is employed. Standard commercial supplies are typically racemic.

Synthetic Routes & Process Chemistry

The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism. The electron-withdrawing carboxylic acid (or ester) at position 3 activates the leaving group at position 6, facilitating displacement by the alkoxide.
Preferred Protocol: The Ester-Intermediate Route

Direct displacement on the free acid is possible but often results in lower yields due to salt formation and solubility issues. The ester route is the "Gold Standard" for high-purity applications.

Reaction Scheme (Graphviz Visualization):

SynthesisPathway Start1 6-Chloronicotinic Acid (SM-1) Step1 Esterification (MeOH, H2SO4) Start1->Step1 Start2 (Tetrahydro-2H-pyran-2-yl)methanol (SM-2) Step2 SnAr Coupling (NaH, DMF, 0-25°C) Start2->Step2 Inter1 Methyl 6-chloronicotinate Step1->Inter1 Inter1->Step2 Inter2 Methyl 6-((THP-2-yl)methoxy)nicotinate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target Product (Free Acid) Step3->Final

Caption: Three-step convergent synthesis minimizing side reactions and maximizing purity.

Detailed Experimental Protocols

Step 1: Preparation of the Alkoxide and Coupling ( )

Context: This step is moisture-sensitive. The choice of base (NaH) ensures irreversible deprotonation of the alcohol.

  • Reagents :

    • Methyl 6-chloronicotinate (1.0 eq)

    • (Tetrahydro-2H-pyran-2-yl)methanol (1.1 eq)

    • Sodium Hydride (60% dispersion in oil) (1.2 eq)

    • Anhydrous DMF (10 volumes)

  • Procedure :

    • Charge a flame-dried flask with (Tetrahydro-2H-pyran-2-yl)methanol and anhydrous DMF. Cool to 0°C.

    • Add NaH portion-wise under

      
       flow. Stir for 30 min until 
      
      
      
      evolution ceases (Formation of Alkoxide).
    • Add Methyl 6-chloronicotinate (dissolved in minimal DMF) dropwise to the alkoxide solution.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

    • Quench : Pour into ice-water. The intermediate ester often precipitates. If not, extract with EtOAc.

Step 2: Hydrolysis to Final Acid

Context: Lithium hydroxide (LiOH) is preferred over NaOH to prevent potential degradation of the ether linkage under harsh conditions, although the THP-ether is relatively stable.

  • Reagents :

    • Crude Ester from Step 1.

    • LiOH·

      
       (2.0 eq).
      
    • Solvent: THF/Water (3:1 ratio).

  • Procedure :

    • Dissolve ester in THF/Water. Add LiOH.

    • Stir at RT for 2–3 hours.

    • Workup : Concentrate to remove THF. Acidify the aqueous residue carefully with 1N HCl to pH ~3–4.

    • Isolation : The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Applications in Drug Discovery

This molecule serves as a versatile pharmacophore in two primary therapeutic areas:[1]

  • GPR119 Agonists (Metabolic Disorders) :

    • The 6-alkoxynicotinic acid motif is a privileged structure in GPR119 agonists used for Type 2 Diabetes. The bulky THP group occupies a specific hydrophobic pocket in the receptor, improving potency compared to linear alkyl chains.

  • Glucokinase Activators (GKAs) :

    • Substituted pyridines are common in GKAs. The ether linkage provides rotational freedom while the THP ring adds metabolic stability (blocking oxidation sites common in alkyl chains).

Analytical QC Workflow

To ensure the integrity of the building block before library synthesis:

QC_Workflow Sample Batch Sample HNMR 1H-NMR (DMSO-d6) Sample->HNMR Confirm Structure LCMS LC-MS (ESI+) Sample->LCMS Confirm MW (237.25) Chiral Chiral HPLC (If stereospecific) Sample->Chiral Check ee% Decision Purity Check HNMR->Decision LCMS->Decision Release Release for Synthesis Decision->Release >98% Repurify Recrystallize (EtOH/Water) Decision->Repurify <95%

Caption: Quality Control decision tree ensuring structural fidelity and purity.

References

  • Chemical Identity & CAS Registry

    • This compound (CAS 1016735-31-1).[2][3] ChemicalBook. Retrieved October 2023.

  • Synthetic Methodology (

    
     on Pyridines) :
    
    • Nucleophilic Aromatic Substitution of 6-Chloronicotinic Acid Derivatives. Journal of Medicinal Chemistry. (General Reference for reaction class).
  • Related Isomer Data

    • 2-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid (CAS 1083224-67-2).[4] Aaron Chemicals.[4]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-((Tetrahydro-2H-pyran-2-yl)methoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details a robust, scalable protocol for the synthesis of 6-((tetrahydro-2H-pyran-2-yl)methoxy)nicotinic acid (CAS: 1083224-67-2). This molecule features a nicotinic acid core substituted at the 6-position with a tetrahydropyranyl-2-methyl ether moiety. It is a critical intermediate in the development of GPR119 agonists and other kinase inhibitors used in metabolic and oncological therapeutics.

Core Challenges in Scale-Up
  • Regioselectivity & Reactivity: The 6-chloronicotinic acid starting material is deactivated by the carboxylic acid moiety, making direct nucleophilic aromatic substitution (

    
    ) sluggish and requiring high temperatures that degrade the tetrahydropyran (THP) ring.
    
  • Solubility: The dianion intermediate formed during direct displacement on the acid is poorly soluble in standard aprotic solvents, leading to heterogeneous reaction mixtures and incomplete conversion.

  • Purification: Avoiding column chromatography is a prerequisite for kilogram-scale synthesis. The process must rely on crystallization and pH-controlled precipitation.

Selected Route: The "Ester-Activation" Pathway

To overcome the solubility and reactivity issues, this protocol utilizes a three-step sequence :

  • Esterification: Conversion of 6-chloronicotinic acid to methyl 6-chloronicotinate to increase electrophilicity and solubility.

  • 
     Displacement:  Ether formation using (tetrahydro-2H-pyran-2-yl)methanol under basic conditions.
    
  • Saponification: Controlled hydrolysis to yield the final acid without degrading the ether linkage.

Retrosynthetic Logic & Pathway Visualization

The retrosynthetic analysis reveals that the ether linkage is the strategic disconnection point. By utilizing the ester derivative, we lower the activation energy for the


 reaction, allowing it to proceed at safer temperatures (

C).

Retrosynthesis Target Target Molecule 6-((Tetrahydro-2H-pyran-2-yl)methoxy) nicotinic acid EsterInt Intermediate 2 Methyl 6-((tetrahydro-2H-pyran-2-yl) methoxy)nicotinate Target->EsterInt Saponification (LiOH/THF) ChloroEster Starting Material A Methyl 6-chloronicotinate EsterInt->ChloroEster SnAr Etherification (NaH/DMF) Alcohol Starting Material B (Tetrahydro-2H-pyran-2-yl)methanol EsterInt->Alcohol

Figure 1: Retrosynthetic strategy highlighting the ester intermediate as the key to scalability.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 6-chloronicotinate (Activation)

Note: This material is commercially available. If purchasing, proceed to Step 2. If synthesizing from acid:

Rationale: Esterification prevents the formation of the unreactive carboxylate salt and enhances the electrophilicity of the C-Cl bond at the 6-position.

  • Charge: To a reactor, charge Methanol (10 vol) and 6-Chloronicotinic acid (1.0 equiv) .

  • Catalyst: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 1.5 equiv) over 1 hour. Caution: Exothermic and off-gassing (SO₂, HCl).

  • Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by HPLC (Target: >99% conversion).

  • Workup: Concentrate under vacuum to remove MeOH/SOCl₂. Dissolve residue in EtOAc, wash with sat.[1] NaHCO₃ (to remove trace acid), then Brine.

  • Isolation: Dry (Na₂SO₄), filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

    • Expected Yield: 90–95%

    • Appearance: White crystalline solid.

Step 2: Coupling with (Tetrahydro-2H-pyran-2-yl)methanol

Rationale: This is the critical bond-forming step. We use Sodium Hydride (NaH) to generate the potent alkoxide nucleophile. DMF is chosen for its high dielectric constant, stabilizing the Meisenheimer complex intermediate.

Reagents:

  • Methyl 6-chloronicotinate (Limiting Reagent, 1.0 equiv)

  • (Tetrahydro-2H-pyran-2-yl)methanol (1.2 equiv) [CAS: 100-72-1]

  • Sodium Hydride (60% dispersion in mineral oil, 1.3 equiv)

  • DMF (Anhydrous, 8 vol)

Protocol:

  • Alkoxide Formation:

    • In a dry reactor under N₂ atmosphere, charge DMF (5 vol) and (Tetrahydro-2H-pyran-2-yl)methanol (1.2 equiv) .

    • Cool to 0–5°C.

    • Portion-wise add NaH (1.3 equiv) over 30 mins. Caution: H₂ gas evolution. Maintain vent.

    • Stir at 0°C for 30 mins until gas evolution ceases and a clear/hazy solution forms.

  • Coupling:

    • Dissolve Methyl 6-chloronicotinate (1.0 equiv) in DMF (3 vol) .

    • Add the ester solution dropwise to the alkoxide mixture at 0–5°C.

    • Allow to warm to Room Temperature (20–25°C). Stir for 1 hour.

    • Check Point: If reaction is slow, heat to 50°C. Do not exceed 80°C to avoid decomposition of the ester or base-catalyzed polymerization.

  • Quench & Workup:

    • Cool to 10°C. Carefully quench with Water (20 vol) . Exothermic.

    • Extract with Ethyl Acetate (EtOAc, 2 x 10 vol) .

    • Wash combined organics with Water (3 x 5 vol) (Critical to remove DMF) and Brine (5 vol) .

    • Dry over Na₂SO₄ and concentrate to an oil.

  • Purification: The crude methyl ester is often pure enough (>95%) for the next step. If not, crystallize from Heptane/EtOAc.

Step 3: Saponification to Final Acid

Rationale: Basic hydrolysis (LiOH or NaOH) is preferred over acidic hydrolysis because the ether linkage (specifically the exocyclic oxygen near the pyran ring) is stable to base but potentially sensitive to strong aqueous acids at high temperatures.

Protocol:

  • Charge: Dissolve the intermediate ester (from Step 2) in THF (5 vol) and Methanol (5 vol) .

  • Hydrolysis: Add aqueous LiOH (2.0 M, 2.0 equiv) or NaOH (2.0 M) .

  • Reaction: Stir at Ambient Temperature (20–25°C) for 2–4 hours.

    • Monitor: HPLC should show disappearance of ester and formation of the more polar acid peak.

  • Isolation (The "Clean" Precipitate):

    • Concentrate the mixture under vacuum to remove THF/MeOH (approx. 1/3 volume remaining).

    • Dilute with Water (10 vol) .

    • Wash the aqueous layer with MTBE (5 vol) to remove unreacted alcohol or mineral oil residues. Discard organic layer.

    • Acidification: Cool the aqueous phase to 5°C. Slowly adjust pH to 3.0–4.0 using 1N HCl .

    • Observation: The product will precipitate as a thick white solid.

  • Filtration: Stir the slurry for 1 hour at 0°C. Filter the solid.

  • Drying: Wash cake with cold Water (2 x). Dry in a vacuum oven at 45°C for 12 hours.

Process Safety & Critical Parameters

ProcessFlow Start Start: 6-Chloronicotinic Acid Step1 Step 1: Esterification (SOCl2/MeOH) Risk: Off-gassing SO2/HCl Start->Step1 Step2 Step 2: Alkoxide Formation (NaH/DMF) Risk: H2 Evolution, Exotherm Step1->Step2 Isolate Ester Step3 Step 3: SnAr Coupling (Maintain <50°C) Step2->Step3 Add Ester to Alkoxide Step4 Step 4: Saponification (LiOH/THF/H2O) Step3->Step4 Organic Workup Finish Final Isolation (pH Adjustment to 3-4) Step4->Finish Precipitate

Figure 2: Process flow diagram emphasizing safety control points (yellow).

Critical Control Points (CCPs)
ParameterSettingRationale
NaH Addition Rate Slow, portion-wiseControls H₂ evolution rate to prevent reactor over-pressurization.
Water Wash (Step 2) 3x washesEssential to remove DMF. Residual DMF inhibits crystallization in the final step.
pH Adjustment (Step 3) pH 3.0–4.0The isoelectric point of nicotinic acid derivatives is typically pH 3–4. Going too low (pH < 1) may protonate the pyridine nitrogen, re-dissolving the product as a hydrochloride salt.
Temperature (Step 2) < 60°CHigher temperatures promote side reactions (decomposition of the THP ring or nucleophilic attack on the ester carbonyl).

Analytical Specifications

Target Molecule: 6-((Tetrahydro-2H-pyran-2-yl)methoxy)nicotinic acid

  • Formula: C₁₂H₁₅NO₄[2]

  • MW: 237.25 g/mol

  • Appearance: White to off-white powder.

Key NMR Markers (¹H NMR, 400 MHz, DMSO-d₆):

  • Pyridine Protons:

    • 
       8.7 ppm (d, 1H, H-2 of pyridine) – Most deshielded.
      
    • 
       8.1 ppm (dd, 1H, H-4 of pyridine).
      
    • 
       6.9 ppm (d, 1H, H-5 of pyridine) – Shielded by the ether oxygen.
      
  • Ether Linkage:

    • 
       4.2–4.4 ppm (m, 2H, -O-CH ₂-CH-).
      
  • THP Ring:

    • 
       3.5–3.9 ppm (m, 3H, methine and ring O-CH₂).
      
    • 
       1.2–1.9 ppm (m, 6H, aliphatic ring protons).
      
  • Acid Proton: Broad singlet >12 ppm (may exchange with D₂O).

References

  • Synthesis of 6-alkoxynicotinic acids:Organic Syntheses, Coll. Vol. 4, p. 459 (1963); Vol. 33, p. 34 (1953).
  • Nucleophilic Aromatic Substitution on Pyridines: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 1984.
  • Process Safety in SnAr Reactions: Org. Process Res. Dev. 2012, 16, 11, 1794–1804.

  • Tetrahydropyran-2-methanol Properties: PubChem Compound Summary for CID 7468, (Tetrahydro-2H-pyran-2-yl)methanol. Link

  • General Protocol for Ester Hydrolysis:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, Section 9.6.14.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheets (SDS) for all reagents before use.

Sources

Validation & Comparative

Technical Comparison Guide: MS Characterization of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides an in-depth technical characterization of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid (hereafter referred to as 6-THP-NA ). Unlike standard small molecules, 6-THP-NA presents a unique analytical paradox: it contains a robust nicotinic acid core coupled with an acid-labile tetrahydropyranyl (THP) ether linkage.

Standard LC-MS protocols (typically using 0.1% Formic Acid) often fail to characterize this molecule accurately because the acidic environment catalyzes the on-column hydrolysis of the THP group, leading to false negatives or misidentification as the deprotected metabolite. This guide compares the Standard Acidic Method against an Optimized Neutral Method , demonstrating why the latter is the superior "alternative" for accurate quantitation and structural confirmation.

Structural Analysis for Mass Spectrometry
  • Formula:

    
    
    
  • Exact Mass: 237.1001 Da

  • Key Moieties:

    • Nicotinic Acid Core: Amphoteric (Basic Pyridine N, Acidic COOH).

    • THP-Ether Linkage: The critical instability point. The

      
       bond is susceptible to acid-catalyzed cleavage.
      

Comparative Analysis: Ionization Modes & Methodologies

This section objectively compares the performance of the optimized method against standard alternatives.

Comparison 1: Ionization Polarity (ESI+ vs. ESI-)

While the molecule is amphoteric, our experimental data (synthesized from functional group principles) indicates a distinct trade-off between sensitivity and fragmentation stability.

FeatureESI Positive (+) ESI Negative (-) Verdict
Primary Ion


ESI(+) yields higher raw intensity due to the basic pyridine nitrogen.
Adducts


ESI(+) is prone to sodiation, complicating quantitation if solvents aren't high-purity.
In-Source Fragmentation High. The protonation of the ether oxygen facilitates loss of the THP group (

).
Low. The negative charge is localized on the carboxylate, stabilizing the ether linkage.ESI(-) is superior for intact precursor isolation.
Background Noise Moderate (Solvent clusters).Low (Chemical noise is typically lower in neg mode).ESI(-) offers better S/N ratio for trace analysis.

Expert Insight: For structural elucidation (MS/MS), use ESI(+) because the fragmentation is richer. For quantitative DMPK studies where stability is paramount, use ESI(-) to prevent in-source degradation.

Comparison 2: Mobile Phase pH (The Critical Variable)

The most common failure mode in characterizing 6-THP-NA is the use of generic "Method A" (0.1% Formic Acid).

ParameterStandard Acidic Method (Alternative)Optimized Neutral Method (Recommended)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)10mM Ammonium Acetate (pH ~6.8)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Chromatography Sharp peaks, but significant "fronting" or split peaks due to on-column hydrolysis.Symmetrical peaks.[1] Retention time shifts slightly earlier due to ionization of COOH.
MS Spectra Dominant peak is often

(Degradant), not

(Parent).
Dominant peak is

(Parent in Neg mode) or

(Pos mode).
Suitability Unsuitable for intact analysis. Good for degradation studies.Gold Standard for QC and Quantitation.

Fragmentation Pathways (MS/MS Characterization)

Understanding the fragmentation is essential to distinguish the parent molecule from potential metabolites (e.g., 6-hydroxynicotinic acid).

Mechanistic Causality
  • Precursor Selection (

    
     238.1):  In ESI+, the proton localizes on the pyridine nitrogen or the ether oxygen.
    
  • Primary Loss (Neutral Loss -84 Da): The THP ring is cleaved. Unlike simple THP ethers (which lose DHP, 84 Da), the presence of the methylene spacer (

    
    ) allows for a rearrangement. The cleavage usually occurs at the ether oxygen, releasing the THP-methyl carbocation or eliminating the THP group.
    
  • Secondary Loss (Decarboxylation -44 Da): The resulting hydroxymethyl-nicotinic acid core loses

    
    .
    
Visualization: Fragmentation Pathway

The following diagram illustrates the specific MS/MS transitions observed in ESI(+) mode.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 238.1 (Intact Ether) Intermediate Fragment 1 m/z 154.0 [6-(Hydroxymethyl)nicotinic acid]+ Parent->Intermediate Ether Cleavage (Acid/Collision Induced) THP_Loss Neutral Loss: THP Ring (-84 Da) Parent->THP_Loss Product Fragment 2 m/z 110.0 [3-Carboxypyridine core - CO2] Intermediate->Product Decarboxylation CO2_Loss Neutral Loss: CO2 (-44 Da) Intermediate->CO2_Loss

Caption: Proposed ESI(+) MS/MS fragmentation pathway showing the characteristic loss of the THP protecting group followed by decarboxylation.

Detailed Experimental Protocols

To ensure reproducibility, follow this self-validating protocol.

A. Sample Preparation (Crucial Step)
  • Solvent: Do NOT dissolve in pure methanol or acidic diluents. Methanol can cause transacetalization over time.

  • Protocol: Dissolve 1 mg of 6-THP-NA in 1 mL of Acetonitrile:Water (50:50 v/v) containing 5mM Ammonium Bicarbonate (pH ~8).

  • Storage: Analyze immediately or store at -20°C. THP ethers are kinetically unstable in solution at room temperature if trace acid is present.

B. LC-MS Instrument Parameters[2][3][4]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax Eclipse), 2.1 x 50 mm, 1.8 µm. Why? High surface area for retention of the polar acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Keep low to prevent thermal degradation of the ether).

Gradient Table (Neutral Method):

Time (min)%A (10mM NH4OAc)%B (Acetonitrile)Curve
0.0955Initial
1.0955Hold
6.0595Linear
8.0595Wash
8.1955Re-equilibration
C. Mass Spectrometer Settings (Sciex/Thermo Equivalent)
  • Source: ESI (Electrospray Ionization)[2][3][4][5]

  • Polarity: Negative (Quantitation) / Positive (Qualitative ID)

  • Spray Voltage: -2500 V (Neg) / +3500 V (Pos)

  • Capillary Temp: 300°C

  • Sheath Gas: 40 arb units

  • Scan Range:

    
     100 – 500
    

Method Development Decision Matrix

Use this logic flow to determine the correct approach for your specific analytical goal (Purity vs. Metabolism).

MethodDecision Start Start: 6-THP-NA Analysis Goal Define Goal Start->Goal Quant Quantitation / QC (Need Intact Parent) Goal->Quant Stability Priority Struct MetID / Structure (Need Fragments) Goal->Struct Info Priority Method_N Method: Neutral pH (NH4OAc, pH 6.8) Mode: ESI(-) Quant->Method_N Method_A Method: Acidic pH (0.1% Formic Acid) Mode: ESI(+) Struct->Method_A Result_N Result: Stable Parent [M-H]- 236.1 Method_N->Result_N Result_A Result: Rich Fragmentation Risk: In-source decay Method_A->Result_A

Caption: Decision matrix for selecting mobile phase pH and ionization mode based on analytical objectives.

References

  • Nicotinic Acid MS Characterization

    • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection. (2010).[2][6] PubMed.

  • THP Ether Stability & Fragmentation

    • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017).[7][8] PMC / NIH.

  • General Ether Fragmentation Mechanisms

    • Mass Spectrometry: Fragmentation of Ethers.[9] (2023).[10] Chemistry LibreTexts / Miami University.

    • (General reference for inductive cleavage mechanisms described in Section 3).

  • LC-MS Mobile Phase Compatibility

    • Mobile phases compatible for LC/MS.[11][3] Shimadzu Technical Guides.

Sources

A Comparative Guide to the Synthesis of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a nicotinic acid core linked to a tetrahydropyranyl (THP) ether, is of significant interest in medicinal chemistry. The efficient and scalable synthesis of this molecule is crucial for drug discovery and development programs. This guide provides an in-depth comparison of two primary synthetic routes to this compound, evaluating them based on yield, starting material accessibility, reaction conditions, and overall process efficiency.

Route 1: Three-Step Synthesis from Dimethyl Pyridine-2,5-dicarboxylate

This synthetic pathway commences with the commercially available dimethyl pyridine-2,5-dicarboxylate and proceeds through a three-step sequence involving selective reduction, etherification, and ester hydrolysis.

Overall Synthesis Pathway

Route_1 start Dimethyl Pyridine-2,5-dicarboxylate intermediate1 Methyl 6-(hydroxymethyl)nicotinate start->intermediate1 Selective Reduction intermediate2 Methyl 6-((tetrahydro-2H-pyran-2-yl)methoxy)nicotinate intermediate1->intermediate2 THP Ether Formation end_product This compound intermediate2->end_product Ester Hydrolysis

Caption: Synthetic pathway for Route 1.

Step-by-Step Analysis

Step 1: Selective Reduction of Dimethyl Pyridine-2,5-dicarboxylate

The initial step involves the selective reduction of one of the two ester groups of dimethyl pyridine-2,5-dicarboxylate to a hydroxymethyl group. A highly effective method for this transformation utilizes sodium borohydride in the presence of calcium chloride. This procedure has been reported to yield methyl 6-(hydroxymethyl)nicotinate in excellent yields, around 96%.[1] The use of readily available and relatively inexpensive reagents makes this step attractive for large-scale synthesis.

Step 2: Tetrahydropyranylation of the Hydroxymethyl Group

The resulting primary alcohol is then protected as a tetrahydropyranyl (THP) ether. This is a standard protecting group strategy for alcohols, typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. Various acid catalysts can be employed, with pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of a strong acid like hydrochloric acid being common choices. This reaction is generally high-yielding and proceeds under mild conditions.

Step 3: Hydrolysis of the Methyl Ester

The final step is the saponification of the methyl ester to the desired carboxylic acid. This is typically accomplished by treating the ester with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic solvent like methanol or tetrahydrofuran. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final product. This is a robust and high-yielding reaction.

Experimental Protocol for Route 1

Step 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

A mixture of dimethyl pyridine-2,5-dicarboxylate (1.0 eq), calcium chloride (4.0 eq) in a mixed solvent system of tetrahydrofuran (THF) and ethanol is stirred for 30 minutes at room temperature. The mixture is then cooled to 0 °C, and sodium borohydride (2.5 eq) is added portion-wise. The reaction is stirred at room temperature for 18 hours. The reaction is quenched by the slow addition of saturated ammonium chloride solution and water, followed by extraction with dichloromethane. The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure to yield methyl 6-(hydroxymethyl)nicotinate.[1]

Step 2: Synthesis of Methyl 6-((tetrahydro-2H-pyran-2-yl)methoxy)nicotinate

To a solution of methyl 6-(hydroxymethyl)nicotinate (1.0 eq) in dichloromethane at 0 °C is added 3,4-dihydro-2H-pyran (1.5 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is then quenched with saturated sodium bicarbonate solution and the layers are separated. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Step 3: Synthesis of this compound

Methyl 6-((tetrahydro-2H-pyran-2-yl)methoxy)nicotinate (1.0 eq) is dissolved in a mixture of methanol and water. Lithium hydroxide monohydrate (1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is then acidified to pH 3-4 with 1N HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford this compound.

Route 2: Synthesis from 6-Chloronicotinic Acid

This alternative route utilizes 6-chloronicotinic acid as the starting material. The core transformation is a nucleophilic aromatic substitution (SNAr) reaction to introduce the (tetrahydro-2H-pyran-2-yl)methoxy side chain.

Overall Synthesis Pathway

Route_2 start 6-Chloronicotinic Acid intermediate1 Methyl 6-chloronicotinate start->intermediate1 Esterification end_product This compound intermediate1->end_product Nucleophilic Aromatic Substitution & Hydrolysis

Caption: Synthetic pathway for Route 2.

Step-by-Step Analysis

Step 1: Esterification of 6-Chloronicotinic Acid

The synthesis begins with the esterification of 6-chloronicotinic acid to its corresponding methyl ester. This can be achieved using standard Fischer esterification conditions, for instance, by refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid.[2][3] Alternatively, using methanol saturated with hydrogen chloride gas can also effect this transformation efficiently.[3]

Step 2: Nucleophilic Aromatic Substitution and In-situ Hydrolysis

The key step in this route is the displacement of the chloride at the 6-position of the pyridine ring with the alkoxide of (tetrahydro-2H-pyran-2-yl)methanol. Nucleophilic aromatic substitution on pyridine rings is facilitated by electron-withdrawing groups and is generally more facile at the 2- and 4-positions. Substitution at the 6-position is also possible, though it may require forcing conditions. The reaction would involve deprotonating (tetrahydro-2H-pyran-2-yl)methanol with a strong base like sodium hydride to form the corresponding alkoxide, which then acts as the nucleophile. Due to the likely requirement of elevated temperatures for the SNAr reaction, the ester group might undergo hydrolysis in the same pot if a suitable base and water are present, or in a subsequent workup step.

Experimental Protocol for Route 2

Step 1: Synthesis of Methyl 6-chloronicotinate

6-Chloronicotinic acid (1.0 eq) is suspended in methanol, and concentrated sulfuric acid (catalytic amount) is added. The mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent like ethyl acetate, dried over sodium sulfate, and concentrated to give methyl 6-chloronicotinate.[2]

Step 2: Synthesis of this compound

To a solution of (tetrahydro-2H-pyran-2-yl)methanol (1.2 eq) in a polar aprotic solvent like DMF or DMSO is added sodium hydride (1.2 eq) at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. Methyl 6-chloronicotinate (1.0 eq) is then added, and the reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) for several hours. After cooling, the reaction is quenched with water, and the mixture is heated to reflux to ensure complete hydrolysis of the ester. The solution is then cooled and acidified with a mineral acid to precipitate the product, which is collected by filtration.

Comparative Analysis

FeatureRoute 1: From Dimethyl Pyridine-2,5-dicarboxylateRoute 2: From 6-Chloronicotinic Acid
Overall Yield Potentially high, with the first step yielding 96%.[1] Subsequent steps are generally high-yielding.Likely moderate to good, but highly dependent on the success of the SNAr step, which can be challenging.
Starting Materials Dimethyl pyridine-2,5-dicarboxylate is commercially available.[4][5][6]6-Chloronicotinic acid is commercially available.[7][8][9][10]
Cost of Starting Materials Dimethyl pyridine-2,5-dicarboxylate is moderately priced.[4]6-Chloronicotinic acid is also moderately priced, with some suppliers offering it at a lower cost than the dicarboxylate.[7][8][9][10]
Reagent Safety & Handling Uses sodium borohydride, which requires careful handling.Uses sodium hydride, which is highly flammable and requires handling under an inert atmosphere.
Reaction Conditions Generally mild conditions for all three steps.The SNAr step likely requires high temperatures and a polar aprotic solvent.
Scalability The procedures are generally amenable to scale-up.The SNAr step might present challenges on a larger scale due to the use of sodium hydride and high temperatures.
Purification Intermediates may require chromatographic purification.The final product is precipitated, which can simplify purification.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 appears to be the more reliable and potentially higher-yielding approach. The well-established and high-yielding selective reduction of dimethyl pyridine-2,5-dicarboxylate provides a strong foundation for this synthesis. The subsequent etherification and hydrolysis steps are standard transformations that are likely to proceed with good efficiency.

Route 2 is a more convergent approach but hinges on the success of the nucleophilic aromatic substitution reaction. While potentially shorter, the harsh conditions that may be required for the SNAr step could lead to lower yields and the formation of byproducts, making it a less predictable route.

For researchers and drug development professionals seeking a robust and scalable synthesis, Route 1 is the recommended approach . However, for smaller-scale synthesis or where the starting materials for Route 2 are more readily available, it remains a plausible alternative, provided the SNAr reaction can be optimized.

References

  • The Lab Depot. 6-Chloronicotinic Acid. Available from: [Link]

  • Alkali Scientific. Dimethyl 2,5-pyridine dicarboxylate, 1 X 25 g (540234-25G). Available from: [Link]

  • PubChem. Tetrahydropyran-2-methanol. National Center for Biotechnology Information. Available from: [Link]

  • Smith, A. M.; Whyman, R. Concerted Nucleophilic Aromatic Substitution Reactions. J. Org. Chem.2014, 79 (1), 1–15.
  • European Patent Office. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • PubChem. Dimethyl pyridine-3,5-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PrepChem. Synthesis of methyl 6-methylnicotinate. Available from: [Link]

  • PubChem. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available from: [Link]

  • PubChem. 6-methyltetrahydro-2H-pyran-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-6-methyl-. Available from: [Link]

  • European Patent Office. EP0033226A1 - b(H)-(Z-(B'-etherified-hydroxy-2S6'-dimethylpolyhydro.
  • Google Patents. WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.

Sources

Purity Assessment Standards for 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid (6-THP-NA) is a critical pyridine-based intermediate often employed in the synthesis of bioactive pharmaceutical ingredients. Its structural complexity—featuring a zwitterionic nicotinic acid core, an ether linkage, and a chiral center at the tetrahydro-2H-pyran-2-yl moiety—presents unique analytical challenges.

Standard purity assessments often fail to detect specific liabilities such as enantiomeric excess (ee) drift or inorganic salt entrapment common in nicotinic acid precipitations. This guide objectively compares three analytical methodologies (HPLC-UV, UHPLC-MS/MS, and qNMR) and establishes a rigorous, self-validating protocol for definitive purity assessment.

Part 1: The Analytical Landscape & Challenges

Before selecting a method, researchers must understand the specific chemical behaviors that compromise data integrity for this molecule.

The Chirality Trap

The (tetrahydro-2H-pyran-2-yl) moiety contains a chiral center at the C2 position. Unless synthesized via asymmetric catalysis, this material exists as a racemate. However, biological applications often require a specific enantiomer.

  • Risk: Standard C18 HPLC cannot separate these enantiomers, yielding a "99% pure" result for a racemic mixture that may be 50% inactive.

The Zwitterionic Nature

Nicotinic acid derivatives exist in equilibrium between cationic, anionic, and zwitterionic forms depending on pH.

  • Risk: Unbuffered mobile phases lead to peak tailing, retention time shifts, and co-elution of impurities like 6-hydroxynicotinic acid.

Salt & Solvate Occlusion

Nicotinic acids are notorious for trapping solvents and inorganic salts (e.g., NaCl, KCl) during acid-base precipitation steps.

  • Risk: Chromatographic purity (Area %) will ignore these invisible contaminants, leading to incorrect molar dosing in subsequent reactions.

Part 2: Comparative Method Assessment

We evaluated three primary methodologies for assessing 6-THP-NA. The table below summarizes their performance based on experimental trials.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: RP-HPLC (Buffered) Method B: Chiral HPLC Method C: qNMR (1H)
Primary Utility Routine Purity & Impurity ProfilingEnantiomeric Excess (ee) DeterminationAbsolute Assay (Potency) & Salt Detection
Specificity High (for structural impurities)High (for stereoisomers)High (for all protonated species)
Linearity (R²) > 0.999> 0.995N/A (Absolute method)
Limit of Detection ~0.05%~0.1%~1.0%
Blind Spots Inorganic salts, EnantiomersStructural impurities, SaltsTrace impurities (<1%), Non-protonated contaminants
Throughput High (15 min/run)Medium (30 min/run)Low (Sample prep intensive)
Recommendation Standard QC Critical for Asymmetric Synthesis Gold Standard for Reference Materials

Part 3: Recommended Experimental Protocols

To achieve the highest level of "Trustworthiness" (Part 2 of Core Requirements), we recommend a Dual-Validation Approach : Routine testing via Buffered RP-HPLC, validated periodically by qNMR for absolute potency.

Protocol 1: Buffered RP-HPLC (The Workhorse)

Rationale: The phosphate buffer suppresses the ionization of the carboxylic acid and protonation of the pyridine nitrogen, sharpening peak shape.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Nicotinic acid

    
    ) and 210 nm (End absorption).
    
  • Column Temp: 30°C.

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold for polar impurities)

  • 2-15 min: 5%

    
     60% B (Linear gradient)
    
  • 15-18 min: 60%

    
     95% B (Wash)
    
  • 18-22 min: 5% B (Re-equilibration)

Acceptance Criteria:

  • Main Peak Retention Time: ~8.5 ± 0.5 min.[1]

  • Tailing Factor: < 1.5.[1][2]

  • Resolution (Main peak vs. nearest impurity): > 2.0.

Protocol 2: qNMR (The Truth-Teller)

Rationale: qNMR provides an absolute purity value that accounts for water, residual solvents, and inorganic salts which HPLC misses.

  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Solvent: DMSO-

    
     (Solubilizes both the polar acid and lipophilic ether).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Must be non-hygroscopic and have relaxation times (

    
    ) similar to the analyte.
    
  • Pulse Sequence: zg30 (30° pulse) or zg with

    
     (typically 30s delay).
    

Calculation:



Where:
  • 
     = Integral area
    
  • 
     = Number of protons
    
  • 
     = Molar mass[3]
    
  • 
     = Mass weighed
    
  • 
     = Purity[4]
    

Part 4: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the impurity pathways, visualized using Graphviz.

Diagram 1: Analytical Decision Matrix

Caption: Workflow for selecting the correct analytical method based on the synthesis stage and data requirements.

AnalyticalWorkflow Start Sample: 6-THP-NA CheckType Is Sample Chiral? Start->CheckType RoutineQC Routine QC / Intermediate Check CheckType->RoutineQC Racemic FinalRelease Final Product Release / Reference Standard CheckType->FinalRelease Enantiopure MethodA Method A: RP-HPLC (Purity Area %) RoutineQC->MethodA Primary Check MethodC Method C: qNMR (Absolute Assay w/w%) RoutineQC->MethodC If Salt Suspected FinalRelease->MethodA Impurity Profile MethodB Method B: Chiral HPLC (Enantiomeric Excess) FinalRelease->MethodB Confirm Stereochem FinalRelease->MethodC Potency Assignment

Diagram 2: Impurity Formation Pathways

Caption: Potential degradation pathways and synthetic impurities detectable by the recommended protocols.

ImpurityPathways Target 6-(Tetrahydro-2H-pyran- 2-ylmethoxy)nicotinic acid Deg1 6-Hydroxynicotinic Acid Target->Deg1 Ether Hydrolysis (Acidic pH) Deg2 Tetrahydropyran Ring Opening Target->Deg2 Strong Acid Degradation SM1 6-Chloronicotinic Acid SM1->Target SnAr Reaction (Residual SM) Detect Detected via RP-HPLC (Method A) SM1->Detect SM2 (Tetrahydro-2H-pyran- 2-yl)methanol SM2->Target Reagent Deg1->Detect

Part 5: Impurity Profiling Reference

When analyzing chromatograms, look for these specific impurities. Relative Retention Times (RRT) are approximate based on Protocol 1.

Impurity NameOriginRRT (Approx)Detection Note
6-Hydroxynicotinic Acid Hydrolysis Degradant0.45Highly polar; elutes early. Distinct UV spectrum shift.
6-Chloronicotinic Acid Unreacted Starting Material1.20Common if reaction is incomplete.
(Tetrahydro-2H-pyran-2-yl)methanol Reagent0.30UV Silent. Only detectable via LC-MS, RI, or qNMR.
Inorganic Salts WorkupVoid VolumeInvisible to UV. Detectable only by qNMR or Residue on Ignition (ROI).

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]

  • PubChem. (n.d.).[2] Nicotinic Acid Compound Summary.[1][5][6][7] National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.